Trilepisflavan Trilepisflavan
Brand Name: Vulcanchem
CAS No.: 1443218-16-3
VCID: VC0015814
InChI: InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1
SMILES: COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)OC
Molecular Formula: C17H18O4
Molecular Weight: 286.327

Trilepisflavan

CAS No.: 1443218-16-3

Cat. No.: VC0015814

Molecular Formula: C17H18O4

Molecular Weight: 286.327

* For research use only. Not for human or veterinary use.

Trilepisflavan - 1443218-16-3

Specification

CAS No. 1443218-16-3
Molecular Formula C17H18O4
Molecular Weight 286.327
IUPAC Name (2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Standard InChI InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1
Standard InChI Key AMCXSJQLANFRSQ-AWEZNQCLSA-N
SMILES COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)OC
Appearance Oil

Introduction

Chemical Structure and Properties

Trilepisflavan, scientifically named (2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a flavan-type compound with defined stereochemistry. Its structural characteristics include a chromen core with specific substituents that contribute to its biological activity.

Basic Information

ParameterValue
Chemical Name(2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
CAS Number1443218-16-3
Molecular FormulaC₁₇H₁₈O₄
Molecular Weight286.32 g/mol
Exact Mass286.12
PubChem CID131848132

Physical and Chemical Properties

The physical and chemical characteristics of Trilepisflavan are crucial for understanding its behavior in various environments and potential applications.

PropertyValue
AppearanceTypically exists as solid at room temperature
Density1.2±0.1 g/cm³
Boiling Point454.6±45.0 °C at 760 mmHg
Flash Point228.7±28.7 °C
Vapor Pressure0.0±1.2 mmHg at 25°C
Index of Refraction1.585
LogP3.53
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Heavy Atom Count21
Complexity335
Defined Atom Stereocenter Count1

Structural Identifiers

Modern chemical research relies on standardized structural identifiers for precise compound identification and database referencing.

IdentifierValue
SMILES[C@H]1(C2=CC=C(OC)C(OC)=C2)OC2=CC(O)=CC=C2CC1
InChI KeyAMCXSJQLANFRSQ-AWEZNQCLSA-N
InChI CodeInChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1

Natural Source and Isolation

Trilepisflavan was first isolated from Trilepisium madagascariense, a plant species native to tropical and subtropical regions of Africa, providing valuable insight into the compound's natural distribution and ecological significance.

Botanical Source

Trilepisium madagascariense, formerly known as Bosqueia angolensis, is a medium-sized to large tree found in primary or secondary forests throughout tropical and subtropical West and Central Africa, extending southwards to Zimbabwe, Mozambique, and South Africa . The tree produces fruit resembling blue plums or elongated figs, and various parts of the plant have been used in traditional medicine .

Related Compounds

Alongside Trilepisflavan, several other compounds have been isolated from Trilepisium madagascariense:

  • Trilepisuimic acid (a previously undescribed compound)

  • Vanillic acid

  • Isoliquiritigenin

  • Trilepisflavene

  • Trilepisdepsidone

  • Daturadiol stearate

  • β-amyrin

  • β-sitosterol

Biological Activities

Research has demonstrated that Trilepisflavan possesses several notable biological activities, making it a compound of significant pharmacological interest.

Antimicrobial Activity

One of the most well-documented properties of Trilepisflavan is its antimicrobial activity:

  • Trilepisflavan shows significant antimicrobial activity against various microorganisms .

  • The bioassay-guided fractionation of Trilepisium madagascariense extracts has revealed enhanced antimicrobial activity compared to crude extracts .

  • Studies have identified Enterococcus faecalis ATCC 10541 as one of the most sensitive bacterial species to extracts containing Trilepisflavan, with MIC values ranging from 60-780 μg/ml .

Antioxidant Properties

Extracts from Trilepisium madagascariense containing Trilepisflavan have demonstrated antioxidant capabilities:

  • The plant extracts show DPPH radical scavenging activity in a concentration-dependent manner .

  • Ferric reducing antioxidant properties have been documented, suggesting potential applications in managing oxidative stress .

Structure-Activity Relationships

Understanding the relationship between Trilepisflavan's structure and its biological activities provides valuable insights for developing optimized derivatives with enhanced properties.

Key Structural Features

Several structural elements are believed to contribute to Trilepisflavan's bioactivity:

  • The presence of a hydroxyl group at position 7 of the chromen ring system

  • The 3,4-dimethoxy substitution pattern on the phenyl ring

  • The stereochemistry at position 2 (S-configuration)

  • The dihydro-2H-chromen (flavan) core structure

Related Flavans with Similar Activity

Other flavan compounds with structural similarities to Trilepisflavan have shown comparable biological activities:

CompoundCAS NumberMolecular FormulaSimilar Activities
4'-Hydroxy-7-methoxyflavan27348-54-5C16H16O3Cytotoxic effects against human leukemic cells
Kazinol B99624-27-8C20H20O5Anti-inflammatory, improves insulin sensitivity
SupplierProduct CodeAvailable QuantitiesPrice Range (where available)
InvivoChemV58310500mg, 1g, Other SizesNot specified
TargetMol ChemicalsTN5475VariousNot specified
CymitQuimica3D-THC218165mg, 10mg, 25mg, 50mg€723.00 - €2,771.00
MedChemExpressHY-N7288Not specifiedNot specified
Proactive Molecular ResearchP284-2770500mgContact for pricing
Storage TemperatureStorage Duration
-20°C (powder)3 years
4°C (powder)2 years
-80°C (in solvent)6 months
-20°C (in solvent)1 month

Solubility Information

Solubility characteristics are important for experimental design and formulation development:

  • Trilepisflavan may dissolve in DMSO in most cases

  • Alternative solvents include water, ethanol, or DMF

  • For low water solubility compounds, special formulations may be required:

    • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

    • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

Current Research and Future Perspectives

The unique structural and biological properties of Trilepisflavan have positioned it as a compound of interest for diverse research applications and potential therapeutic development.

Research Trends

Current research on Trilepisflavan is focused on several key areas:

  • Development of more potent antimicrobial derivatives to address antibiotic resistance

  • Investigation of anticancer mechanisms and optimization of cytotoxic derivatives

  • Exploration of structure-activity relationships to develop improved analogues

  • Assessment of pharmacokinetic properties and drug delivery systems

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